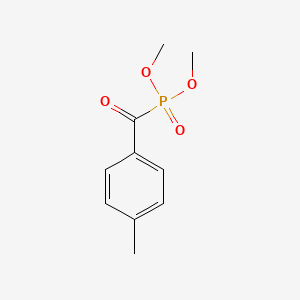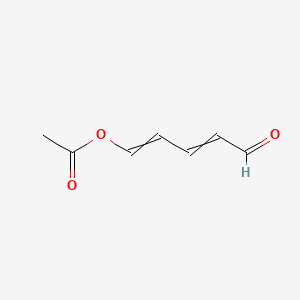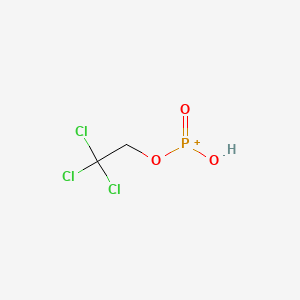
Hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium is a chemical compound with the molecular formula C2H2Cl3O2P. This compound is known for its unique structure, which includes a phosphorus atom bonded to a hydroxy group, an oxo group, and a 2,2,2-trichloroethoxy group. It is used in various scientific research applications due to its reactivity and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium typically involves the reaction of phosphorus oxychloride (POCl3) with 2,2,2-trichloroethanol (C2H3Cl3O). The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme is as follows:
POCl3+C2H3Cl3O→C2H2Cl3O2P+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The hydroxy and oxo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives.
Applications De Recherche Scientifique
Hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium exerts its effects involves its ability to interact with various molecular targets. The hydroxy and oxo groups can form hydrogen bonds with other molecules, while the 2,2,2-trichloroethoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylbutyl phosphonium: This compound has a similar phosphorus center but different substituents, leading to different reactivity and applications.
Tris(2,2,2-trichloroethoxy)iron(III): This compound contains the same 2,2,2-trichloroethoxy group but is coordinated to an iron center instead of phosphorus.
Uniqueness
Hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
34461-48-8 |
|---|---|
Formule moléculaire |
C2H3Cl3O3P+ |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium |
InChI |
InChI=1S/C2H2Cl3O3P/c3-2(4,5)1-8-9(6)7/h1H2/p+1 |
Clé InChI |
ATFXCZWOYKAJCW-UHFFFAOYSA-O |
SMILES canonique |
C(C(Cl)(Cl)Cl)O[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)
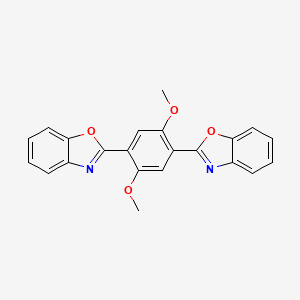
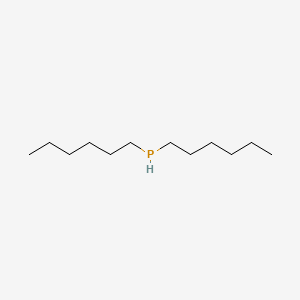
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)
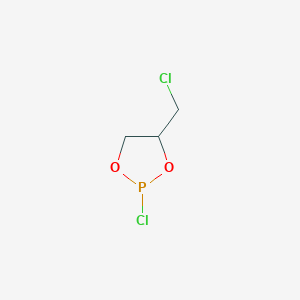

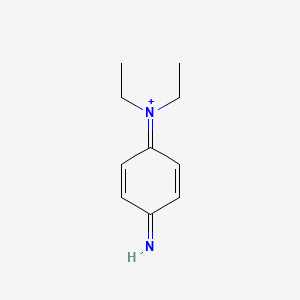
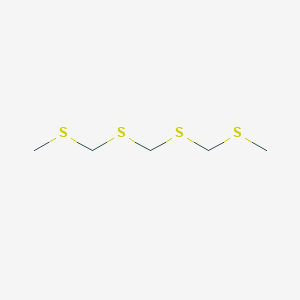
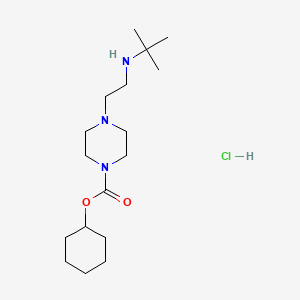
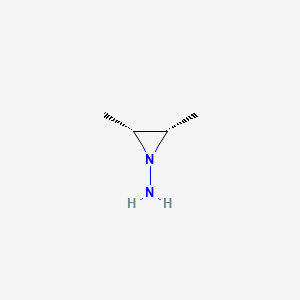
![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)
